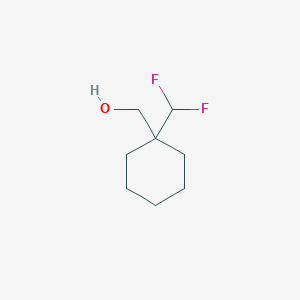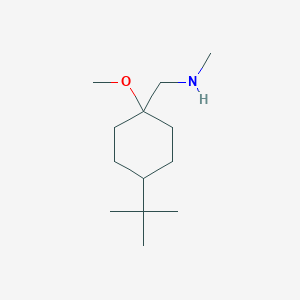
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a tert-butyl group, a methoxy group, and an N-methylmethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine typically involves multiple steps, starting from readily available precursors One common approach is to start with a cyclohexanone derivative, which undergoes alkylation to introduce the tert-butyl group This is followed by methoxylation to add the methoxy group
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The cyclohexyl ring can be reduced to form a more saturated compound.
Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a ketone, while reduction of the cyclohexyl ring may produce a fully saturated cyclohexane derivative.
Aplicaciones Científicas De Investigación
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(Tert-butyl)-1-hydroxycyclohexyl)-N-methylmethanamine
- 1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-ethylmethanamine
- 1-(4-(Isopropyl)-1-methoxycyclohexyl)-N-methylmethanamine
Uniqueness
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. The methoxy group also contributes to its unique chemical properties, making it distinct from similar compounds .
Propiedades
Fórmula molecular |
C13H27NO |
|---|---|
Peso molecular |
213.36 g/mol |
Nombre IUPAC |
1-(4-tert-butyl-1-methoxycyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C13H27NO/c1-12(2,3)11-6-8-13(15-5,9-7-11)10-14-4/h11,14H,6-10H2,1-5H3 |
Clave InChI |
DSSKUPHMYWPSSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)(CNC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


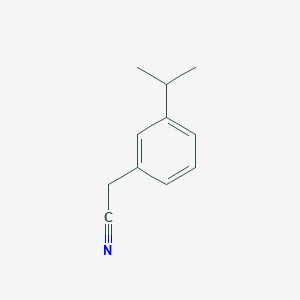
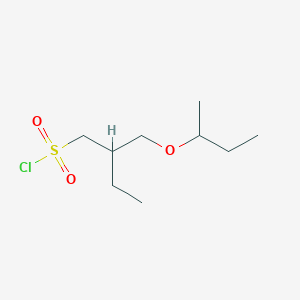
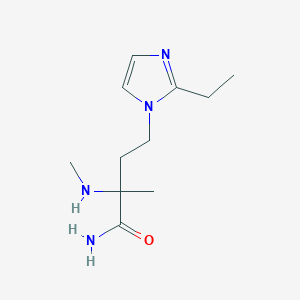
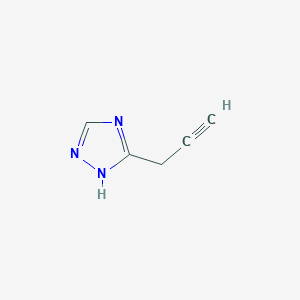
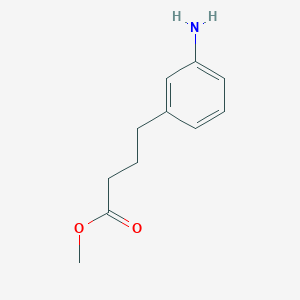

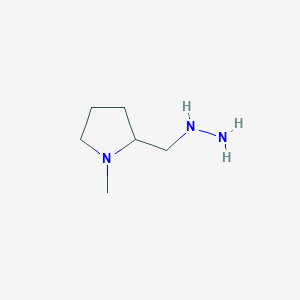

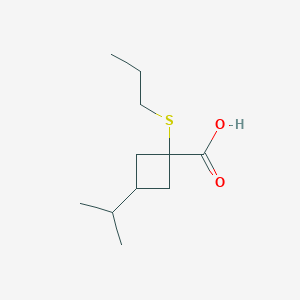
![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)

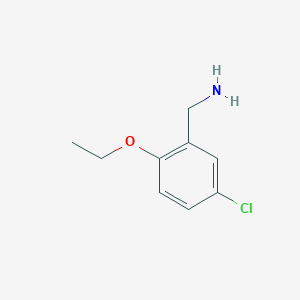
![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
